

Comparative Guide to GSK1838705A Combination Therapies

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Compound of Interest

Compound Name: GSK1838705A

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GSK1838705A** combination therapies with alternative treatment strategies, supported by experimental data. **GSK1838705A** is a potent small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and anaplastic lymphoma kinase (ALK).^{[1][2][3][4]} Its therapeutic potential has been explored in various cancers, both as a monotherapy and in combination with other agents, to enhance efficacy and overcome resistance.

I. Overview of GSK1838705A

GSK1838705A exerts its anti-tumor effects by blocking key signaling pathways involved in cell proliferation, survival, and migration.^{[1][5]} It has shown preclinical activity against a range of solid and hematologic malignancies, including prostate cancer, glioma, non-small cell lung cancer (NSCLC), and anaplastic large cell lymphoma (ALCL).^{[1][6][7]}

II. Combination Therapy in Prostate Cancer

Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer, but resistance often develops.^[5] Targeting the IGF-1R/IR pathway, which is implicated in docetaxel resistance, presents a promising therapeutic strategy.^[5]

GSK1838705A in Docetaxel-Resistant Prostate Cancer

Preclinical studies have demonstrated that **GSK1838705A** can effectively reduce the viability and induce apoptosis in docetaxel-resistant prostate cancer cells.[\[5\]](#)

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
PC-3R (Docetaxel-resistant)	GSK1838705A (0.5 and 2 μ M)	Significant inhibition of IGF-1R and IR phosphorylation. [5]	
PC-3R	GSK1838705A	Induced marked apoptosis and dramatically inhibited cell migration. [5]	[5]

Experimental Protocol: In Vivo Xenograft Model

- Animal Model: Male BALB/c nude mice (6-8 weeks old).
- Cell Line: Docetaxel-resistant PC-3R cells.
- Procedure: 2×10^6 PC-3R cells were subcutaneously injected into the flanks of mice. When tumors reached approximately 100 mm^3 , mice were randomized into treatment and control groups.
- Treatment: **GSK1838705A** administered orally.
- Endpoint: Tumor volume and mouse body weight were measured regularly.

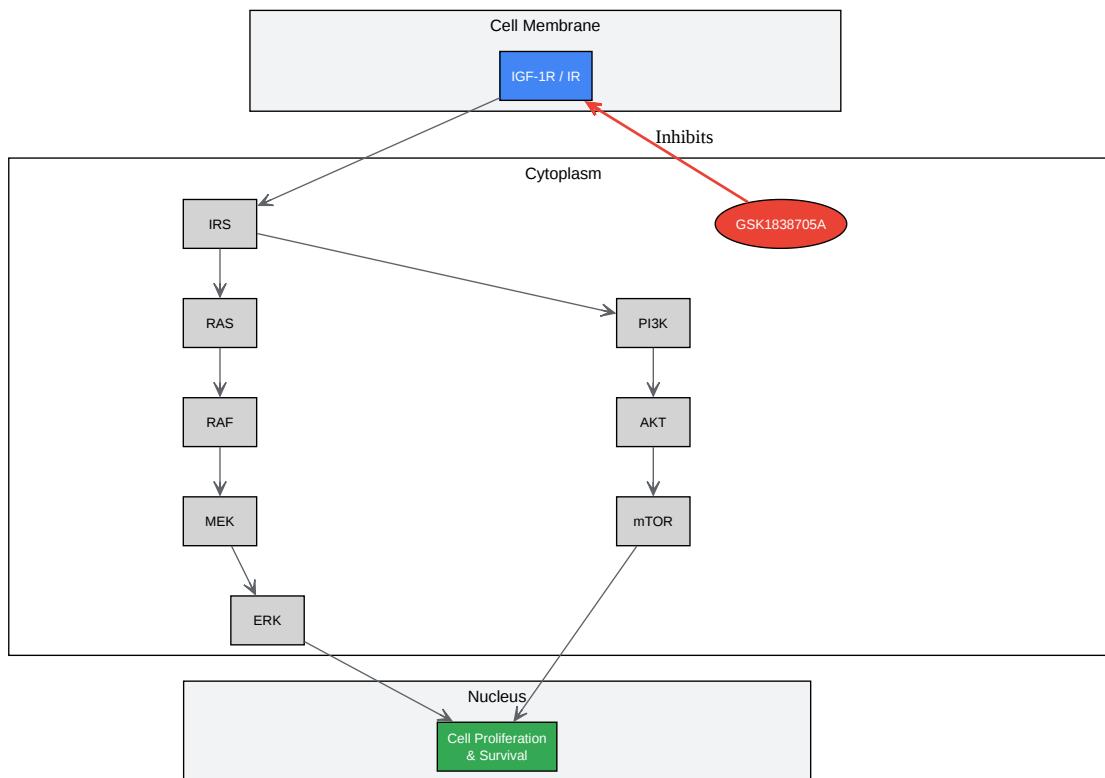
Alternative Combination Strategy: Linsitinib (OSI-906) with Bortezomib in Multiple Myeloma (for comparison of IGF-1R inhibitor combination)

While not a direct comparison in prostate cancer, the following study on linsitinib, another IGF-1R inhibitor, in combination with the proteasome inhibitor bortezomib for multiple myeloma provides insights into the potential of this class of drugs in combination therapies.

Experimental Data Summary:

Cancer Type	Treatment	Key Findings	Reference
Relapsed/Refractory Multiple Myeloma	Linsitinib (125 mg) + Bortezomib + Dexamethasone	Objective Response Rate (ORR) of 61%. Median Progression-Free Survival (PFS) of 7.1 months. [8] [9]	[8] [9]

Signaling Pathway: IGF-1R/IR Inhibition

[Click to download full resolution via product page](#)Caption: IGF-1R/IR signaling pathway inhibited by **GSK1838705A**.

III. Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)

ALK rearrangements are present in a subset of NSCLC patients, making ALK a key therapeutic target. While ALK inhibitors are effective, resistance often develops.

GSK1838705A as a Dual IGF-1R/ALK Inhibitor

GSK1838705A's dual activity against both ALK and IGF-1R suggests its potential to overcome resistance mechanisms observed with single-target ALK inhibitors.

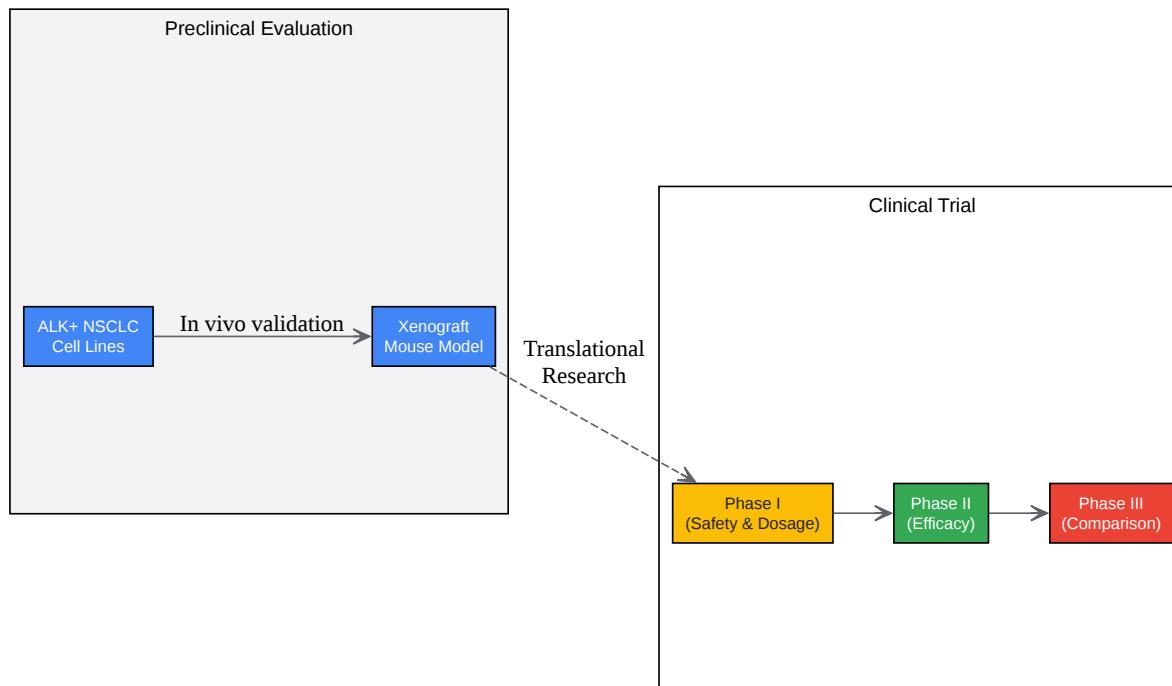
Alternative ALK Inhibitor Combination Strategies

Several next-generation ALK inhibitors have been investigated in combination with other agents to improve outcomes.

Experimental Data Summary: Alternative ALK Inhibitor Combinations

Drug Combination	Cancer Type	Key Findings	Reference
Alectinib + Bevacizumab	ALK+ NSCLC (first-line)	Objective Response Rate (ORR): 97.2%. 12-month event-free survival rate: 97.1%. [10]	[10]
Alectinib + Cobimetinib (MEK inhibitor)	ALK+ NSCLC (alectinib-resistant)	Limited activity in alectinib-resistant tumors.[11]	[11]
Ceritinib + Gemcitabine	Advanced Solid Tumors	Manageable toxicity profile. ORR: 20%. [12]	[12]
Ceritinib + Ribociclib (CDK4/6 inhibitor)	ALK-rearranged NSCLC	Overall Response Rate (ORR): 37.0%. Median Progression-Free Survival (mPFS): 21.5 months. [13]	[13]
Brigatinib	ALK+ NSCLC (crizotinib-refractory)	ORR: 55% (180 mg dose). Median PFS: 12.9 months. [14][15]	[14][15]

Experimental Workflow: Evaluating ALK Inhibitor Combinations



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Caption: Experimental workflow for ALK inhibitor combination therapy development.

IV. Combination Therapy in Anaplastic Large Cell Lymphoma (ALCL)

ALK is a defining feature of a subset of ALCL. Crizotinib, a first-generation ALK inhibitor, is effective, but resistance is a clinical challenge.

GSK1838705A in Crizotinib-Resistant ALCL

Studies have shown that **GSK1838705A** can overcome crizotinib resistance in ALK-positive ALCL cell lines.^[7] The dual inhibition of IGF-1R and ALK is believed to be a key mechanism in overcoming resistance.^[7]

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
Karpas299-R, SR786-R (Crizotinib-resistant)	GSK1838705A	Effectively reduced viability of resistant cells and inhibited downstream survival signaling. [7]	[7]

Experimental Protocol: Generation of Crizotinib-Resistant Cell Lines

- Parental Cell Lines: Karpas299 and SR786 (ALK+ ALCL).
- Method: Cells were cultured with gradually increasing concentrations of crizotinib over several months.
- Verification: Resistance was confirmed by comparing the IC50 values of the resistant lines to the parental lines using cell viability assays (e.g., CCK8).

Alternative Combination Strategy: Crizotinib with Vinblastine

A clinical trial investigated the combination of crizotinib with vinblastine, a chemotherapy agent, for relapsed or refractory pediatric ALK-positive ALCL.

Clinical Data Summary:

Patient Population	Treatment	Key Findings	Reference
Relapsed/Refractory Pediatric ALK+ ALCL (n=13)	Crizotinib + Vinblastine	Efficacious with only 2/13 subsequent relapses, but severe toxicities were observed in 11/13 patients. [16]	[16]

V. Combination Therapy in Glioma

The IGF-1R signaling pathway is implicated in the progression of glioma, making it a potential therapeutic target.[6][17]

GSK1838705A in Glioma

GSK1838705A has been shown to inhibit glioma cell proliferation, induce apoptosis, and suppress tumor growth *in vivo*.[6][17][18]

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
U87MG (Human glioma)	GSK1838705A (3.75-15 μ M)	Dose-dependent inhibition of cell migration.[6]	[6]
U87MG Xenograft	GSK1838705A (4 and 8 mg/kg)	Significant inhibition of tumor growth <i>in vivo</i> . [18]	[18]

Experimental Protocol: In Vivo Glioma Xenograft Model

- Animal Model: Nude mice.
- Cell Line: U87MG human glioma cells.
- Procedure: U87MG cells were inoculated subcutaneously.
- Treatment: Once tumors were established, mice were treated daily with **GSK1838705A** or vehicle control.
- Endpoint: Tumor volume and apoptosis in tumor tissue were assessed.[18]

Alternative Combination Strategy: Temozolomide with an MDM2 Antagonist

A preclinical study in a glioblastoma xenograft model evaluated the combination of the standard chemotherapy temozolomide with an MDM2 antagonist.

Experimental Data Summary:

Xenograft Model	Treatment	Key Findings	Reference
Human Glioblastoma	Temozolomide + Nutlin3a (MDM2 antagonist)	Additive to synergistic decrease in cell growth; enhanced anti-tumor activity in vivo. [19]	[19]

VI. Conclusion

GSK1838705A, as a dual inhibitor of IGF-1R/IR and ALK, demonstrates significant promise in combination therapies for various cancers. Its ability to target pathways associated with resistance to standard treatments makes it a valuable candidate for further investigation. The comparative data presented in this guide highlight the potential of **GSK1838705A** in the context of other emerging combination strategies. Future clinical trials are warranted to directly compare the efficacy and safety of **GSK1838705A**-based combinations against current and alternative therapeutic regimens.

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References

- 1. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. ALK and NSCLC: Targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase-1 trial of linsitinib (OSI-906) in combination with bortezomib and dexamethasone for the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Alectinib combined with cobimetinib in ALK-Rearranged lung Cancer: A phase IB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-World Outcomes of Brigatinib Compared to Alectinib as a Second-Line Therapy After Crizotinib in Advanced Anaplastic Lymphoma Kinase Positive Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 16. Combination therapy with crizotinib and vinblastine for relapsed or refractory pediatric ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II Trial of the Combination of Alectinib with Bevacizumab in Alectinib Refractory ALK-Positive Nonsquamous Non-Small-Cell Lung Cancer (NLCTG1501) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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